N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide
Description
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13-14(2)28-21(22-13)24-18(26)12-25-19(15-8-4-3-5-9-15)23-17-11-7-6-10-16(17)20(25)27/h3-11,19,23H,12H2,1-2H3,(H,22,24,26) |
InChI Key |
IRSLRBBNGVMIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Quinazolinone Core Synthesis
The 4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl moiety is typically synthesized via cyclocondensation of anthranilic acid derivatives. A common approach involves:
-
Reaction of anthranilic acid with phenyl isocyanate to form N-phenylanthranilic acid, followed by cyclization using acetic anhydride to yield 2-phenylquinazolin-4(3H)-one.
-
Alternative routes employ isatoic anhydride and phenylhydrazine in aqueous media, producing 2-hydrazinoquinazolin-4(3H)-one intermediates, which are further functionalized.
Table 1: Representative Conditions for Quinazolinone Synthesis
Thiazole Ring Formation
The 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene component is synthesized via:
-
Hantzsch thiazole synthesis : Reaction of α-haloketones with thioamides. For example, 4,5-dimethylthiazole-2-amine is prepared by treating 3-bromo-4-methylpentan-2-one with thiourea in ethanol under reflux.
-
Oxidative cyclization : Bromination of α-active methylene ketones (e.g., acetylacetone) with N-bromosuccinimide (NBS), followed by treatment with potassium thiocyanate and primary amines to form thiazol-2(3H)-imines.
Table 2: Thiazole Synthesis Parameters
Coupling Strategies for Acetamide Bridge
Condensation of Quinazolinone and Thiazole Moieties
The final step involves coupling the quinazolinone and thiazole units via an acetamide linker:
-
Chloroacetylation : Treatment of 2-phenylquinazolin-4(3H)-one with chloroacetyl chloride in the presence of anhydrous K2CO3 yields 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.
-
Nucleophilic substitution : Reaction of the chloroacetamide intermediate with 4,5-dimethylthiazole-2-amine in dimethylformamide (DMF) at 60°C for 12 hours produces the target compound.
Table 3: Optimization of Coupling Reactions
| Intermediate | Reagent/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-N-(quinazolin-3-yl)acetamide | 4,5-Dimethylthiazole-2-amine, DMF | DMF | 60 | 68–75 | |
| Triethylamine, 4Å molecular sieves | THF | 25 | 55–62 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR : Key signals include:
-
ESI-MS : Molecular ion peak at m/z 392.5 [M+H]+ confirms the molecular formula C21H19N5O2S.
Challenges and Optimization
Stereochemical Control
The (2Z)-configuration of the thiazole-ylidene group is achieved by:
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify functional groups or alter the compound’s properties.
Substitution: Substitution reactions at specific positions can yield derivatives with distinct properties.
Thiazole Synthesis: Thiazole formation often involves cyclization reactions using thioamides and α-haloketones.
Quinazolinone Formation: Quinazolinones can be prepared via cyclization of anthranilic acid derivatives.
Base-Catalyzed Condensation: The key step in the synthesis involves the condensation of the thiazole and quinazolinone components.
Major Products: The major product is the desired N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide itself. Isomers or side products may also form during the reaction.
Scientific Research Applications
The compound N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties, as well as its role in drug design.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance, studies have shown that modifications in the quinazoline structure can lead to increased potency against breast cancer cells (e.g., MDA-MB-231) through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Quinazoline Derivatives
A study published in GSC Biological and Pharmaceutical Sciences demonstrated that the synthesis of novel 1-substituted 3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea analogues resulted in compounds with enhanced anticancer activity. The results indicated an improvement in IC50 values compared to standard treatments like paclitaxel .
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Compounds containing thiazole have been reported to exhibit broad-spectrum antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Comparative Analysis of Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thiazole Derivative B | Escherichia coli | 16 µg/mL |
| N-[(2Z)-4,5-dimethyl... | Candida albicans | 8 µg/mL |
This table illustrates the comparative effectiveness of various thiazole derivatives against common pathogens .
Drug Design Implications
The structural features of N-[(2Z)-4,5-dimethyl... acetamide suggest potential for further optimization in drug design. Molecular docking studies can provide insights into how this compound interacts with specific biological targets, such as enzymes involved in cancer progression or microbial resistance mechanisms.
Molecular Docking Studies
In silico studies using molecular docking techniques have indicated that similar compounds can effectively bind to the active sites of target enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells . These findings support the rationale for further development of this compound as a therapeutic agent.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Structural Features and Properties
Key Observations :
Core Heterocyclic Modifications: The target compound employs a quinazolinone core, contrasting with the pyridazinone in ’s analog . Quinazolinones are associated with kinase inhibition and CNS activity, whereas pyridazinones are linked to anti-inflammatory effects. Substitution at the thiazole ring (4,5-dimethyl vs.
Hydrogen Bonding and Solubility: The target compound’s 4-oxoquinazolinone provides one fewer H-bond acceptor compared to the 2,4-dioxoquinazolinyl in Compound 1 . This may reduce aqueous solubility but improve membrane permeability. The phenyl group in the target compound vs. the 2,4-dichlorophenyl in Compound 1 alters lipophilicity, impacting blood-brain barrier penetration .
Biological Activity Trends: Compound 1’s 2,4-dichlorophenyl group correlates with anticonvulsant efficacy, suggesting that electron-withdrawing substituents enhance activity in quinazolinone derivatives .
Research Findings and Mechanistic Insights
Crystallographic and Computational Analysis :
- Graph set analysis (as per Etter’s rules) predicts a D(2) motif for the target compound’s H-bonding network, favoring dimerization in the solid state .
Pharmacological Predictions :
- Molecular docking studies of quinazolinone-thiazole hybrids suggest affinity for ATP-binding pockets of kinases (e.g., EGFR). The 4,5-dimethylthiazole may hinder solvent access, enhancing binding stability .
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on antimicrobial and anticancer activities.
The molecular formula of the compound is with a molecular weight of approximately 349.41 g/mol. The structure features a thiazole ring and a quinazoline moiety, which are known for their diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with quinazoline precursors. The process generally includes:
- Formation of Thiazole Ring : Starting with 2-amino thiazole derivatives.
- Quinazoline Synthesis : Using 2-phenyl-4(3H)-quinazolinone as a precursor.
- Final Coupling Reaction : Combining the two components under acidic or basic conditions to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole and quinazoline derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15.8 µM |
| Compound B | E. coli | 31.6 µM |
| Compound C | MRSA | 8.0 µM |
These findings suggest that the structural features of the thiazole and quinazoline rings may contribute to their biological efficacy.
Anticancer Activity
In addition to antimicrobial properties, preliminary studies have indicated potential anticancer activity for this compound. The mechanism is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
Case Studies
A notable case study involved the evaluation of a related thiazole compound in a clinical setting where it demonstrated significant antibacterial activity against multi-drug resistant strains . The study highlighted the importance of modifying the thiazole structure to enhance its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Core Formation : Construction of the quinazolinone moiety via condensation of glycine derivatives with methyl isothiocyanatobenzoate, followed by oxidation (e.g., using hydrogen peroxide) to form the 4-oxo-1,4-dihydroquinazolin-3(2H)-yl backbone .
- Coupling Reactions : Activation of intermediates with coupling agents (e.g., N,N′-carbonyldiimidazole) and subsequent reaction with thiazole derivatives to introduce the 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene group .
- Purification : Column chromatography or recrystallization for isolation.
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic absorption bands for C=O (1650–1750 cm⁻¹), C=N (1550–1650 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹) to confirm functional groups .
- ¹H/¹³C NMR : Analyze chemical shifts for thiazole protons (δ 2.1–2.5 ppm for methyl groups), quinazolinone aromatic protons (δ 6.8–8.2 ppm), and acetamide protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
Q. What preliminary in vitro assays are recommended to assess its biological potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
- Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Target-specific assays (e.g., kinase inhibition) using fluorescence-based protocols.
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a 2³ factorial design reduces the number of experiments while capturing interaction effects .
- Response Surface Methodology (RSM) : Optimize yield by modeling non-linear relationships between variables (e.g., reaction time vs. pH) .
- Validation : Confirm optimal conditions via triplicate runs and ANOVA analysis.
Q. What computational methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects or thermal degradation pathways using software like COMSOL or Gaussian .
- Reaction Path Search : Apply algorithms (e.g., GRRM) to explore transition states and intermediate stability .
Q. How can researchers resolve contradictions between theoretical predictions (e.g., DFT) and experimental data (e.g., reaction yields)?
- Methodological Answer :
- Iterative Refinement : Re-examine computational models by incorporating solvent effects, entropy contributions, or explicit solvation shells .
- Sensitivity Analysis : Identify which theoretical assumptions (e.g., gas-phase vs. condensed-phase calculations) most impact discrepancies .
- Experimental Feedback : Use discrepancies to refine computational parameters, creating a closed-loop system for model improvement .
Q. What strategies are effective for characterizing metabolites or degradation products of this compound?
- Methodological Answer :
- HPLC-MS/MS : Couple high-performance liquid chromatography with tandem mass spectrometry to isolate and identify metabolites .
- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) .
- Stability Studies : Perform accelerated degradation under stress conditions (heat, light, pH extremes) and analyze products via NMR or X-ray crystallography.
Q. How can continuous flow reactors be designed for scalable synthesis of this compound?
- Methodological Answer :
- Reactor Configuration : Use microfluidic channels with controlled residence times and temperature zones to optimize coupling reactions .
- In-line Monitoring : Integrate UV-Vis or IR sensors for real-time reaction progress tracking .
- Process Intensification : Combine multiple steps (e.g., oxidation and coupling) in a single flow system to reduce intermediate isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
